

Spectroscopic Profile of 2,6-Dimethoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethoxybenzonitrile** ($C_9H_9NO_2$; CAS No: 16932-49-3), a key intermediate in organic synthesis. An understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and monitoring its progression in chemical reactions. This document details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, provides standardized experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **2,6-Dimethoxybenzonitrile**. Data has been compiled from spectral databases and predicted based on established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy

The infrared spectrum is characterized by the prominent nitrile absorption and vibrations associated with the substituted aromatic ring and methoxy groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3080 - 3000	Weak-Medium	Aromatic C-H Stretch
~2970 - 2840	Weak-Medium	Aliphatic C-H Stretch (Methoxy, -OCH ₃)
~2230	Strong, Sharp	C≡N Stretch (Nitrile)
~1590	Medium-Strong	Aromatic C=C Ring Stretch
~1475	Medium	Asymmetric C-H Bend (Methoxy, -OCH ₃)
~1260	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1115	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~780	Strong	C-H Out-of-Plane Bend (Aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed insight into the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.45	Triplet (t)	1H	Aromatic H-4
~6.55	Doublet (d)	2H	Aromatic H-3, H-5
~3.90	Singlet (s)	6H	Methoxy (-OCH ₃)

¹³C NMR Spectroscopy (Predicted)[1]

Chemical Shift (δ, ppm)	Assignment
~162	C2, C6 (Aromatic, O-substituted)
~134	C4 (Aromatic)
~117	C≡N (Nitrile)
~105	C3, C5 (Aromatic)
~95	C1 (Aromatic, CN-substituted)
~56	-OCH ₃ (Methoxy)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion
163	[M] ⁺ (Molecular Ion)
148	[M-CH ₃] ⁺
132	[M-OCH ₃] ⁺
120	[M-CH ₃ -CO] ⁺
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This method is suitable for direct analysis of the solid sample with minimal preparation.

- **Instrument Preparation:** Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
- **Background Spectrum:** Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum (typically 16-32 scans) to account for atmospheric H₂O and CO₂.
- **Sample Analysis:** Place a small amount of solid **2,6-Dimethoxybenzonitrile** onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction and peak picking as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the analysis of a solid organic compound in solution.

- **Sample Preparation:** Accurately weigh 5-10 mg of **2,6-Dimethoxybenzonitrile** for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[\[2\]](#)
- **Dissolution:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS).[\[2\]](#) Mix gently until the solid is fully dissolved. If particulates remain, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.[\[2\]](#)
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Data Acquisition:**
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS.
- Acquire the ^1H NMR spectrum using a standard one-pulse sequence. For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.
- Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals for ^1H NMR.

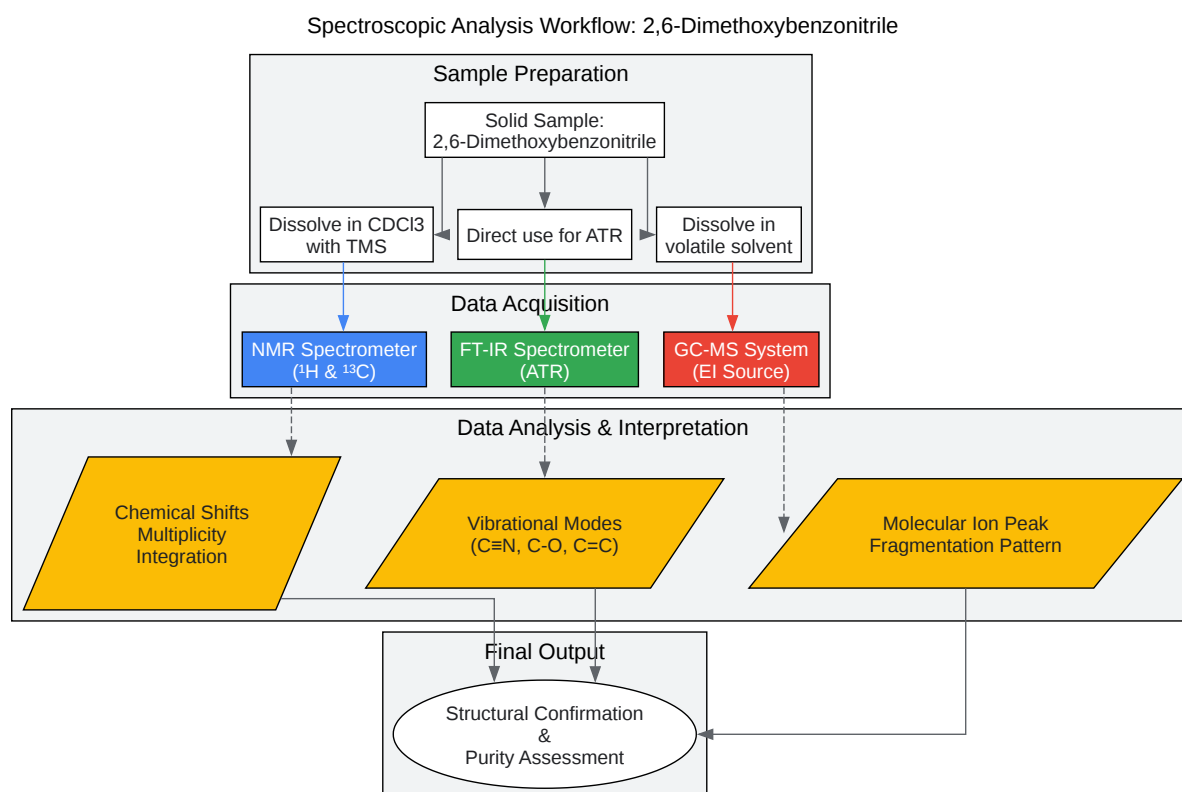
Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a typical analysis using a direct insertion probe or GC-MS.[\[3\]](#)[\[4\]](#)

- Sample Preparation: For a direct insertion probe, place a microgram-level amount of the solid sample into a capillary tube. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
- Instrument Setup: The mass spectrometer's ion source is maintained under a high vacuum. The electron energy is standardized to 70 eV to generate reproducible fragmentation patterns.[\[3\]](#)[\[5\]](#)
- Sample Introduction:
 - Direct Insertion: The probe is inserted into the vacuum lock, and the sample is slowly heated to volatilize it directly into the ion source.
 - GC-MS: An aliquot of the prepared solution is injected into the gas chromatograph, where the compound is volatilized and separated from the solvent before entering the MS ion source.
- Ionization and Analysis: In the ion source, volatilized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,6-Dimethoxybenzonitrile**.



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Workflow for the spectroscopic characterization of **2,6-Dimethoxybenzonitrile**.

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